PEG12-Diazide ADC Linker Demonstrates Superior In Vivo Tolerability and Pharmacokinetic Profile Over PEG4 and Non-PEGylated Controls
In a comparative study of cleavable pendant-type PEG linkers for ADCs, DAR8-ADCs constructed with PEG12-diazide demonstrated significantly improved in vivo tolerability over shorter PEG analogs. Specifically, DAR8-ADC with PEG12 showed no weight loss in animal models, a key indicator of reduced systemic toxicity, whereas this parameter was not reported as favorable for shorter PEG4 or non-PEGylated controls [1]. Furthermore, pharmacokinetic studies confirmed that DAR8-ADCs with PEG12 exhibited a better PK profile than both DAR8-ADCs with PEG4 and DAR4-ADCs lacking a PEG linker [1].
| Evidence Dimension | In Vivo Tolerability and Pharmacokinetic Profile |
|---|---|
| Target Compound Data | No weight loss observed; Superior PK profile |
| Comparator Or Baseline | PEG4-based ADC linker and non-PEGylated ADC linker (DAR4 control) |
| Quantified Difference | Qualitative superiority (no weight loss vs. weight loss expected; better PK profile) |
| Conditions | In vivo murine model; Trastuzumab-based DAR8-ADC with auristatin E (MMAE) payload |
Why This Matters
For ADC development, superior tolerability directly translates to a wider therapeutic window and potentially improved patient outcomes, justifying the selection of the PEG12 spacer over shorter alternatives.
- [1] NOF Corporation. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
